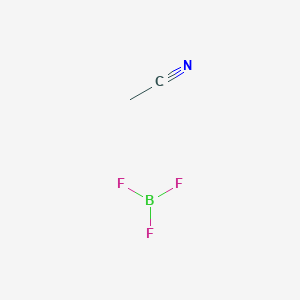

Boron trifluoride acetonitrile complex

Übersicht

Beschreibung

Boron trifluoride acetonitrile complex is a colorless or light yellow transparent liquid . It is easily soluble in water and miscible in various organic solvents such as alcohol and ether . It is mainly used as a catalyst for organic reactions and is an important raw material for the preparation of boron halide, boron element, borane, sodium borohydride, and other borides .

Synthesis Analysis

The synthesis of Boron trifluoride acetonitrile complex involves dehydrating boric acid and anhydrous hydrofluoric acid, which are used as raw materials to generate boron trifluoride gas . Sulfur trioxide is used as a dehydrating agent . In a complexing container, the purified boron trifluoride gas and acetonitrile undergo complexation . The reaction liquid of the complexation is then cooled for crystallization in a filter, and the solids collected are the solid trifluoride acetonitrile complex .

Chemical Reactions Analysis

Boron trifluoride acetonitrile complex is mainly used as a catalyst for organic reactions . It is also an important raw material for the preparation of boron halide, boron element, borane, sodium borohydride, and other borides .

Physical And Chemical Properties Analysis

Boron trifluoride acetonitrile complex is a colorless or light yellow transparent liquid . It has a density of 0.875 g/cm3 at 20 °C . It is easily soluble in water and miscible in various organic solvents such as alcohol and ether .

Wissenschaftliche Forschungsanwendungen

Synthesis of Organic Compounds

The Boron trifluoride acetonitrile complex is widely used in organic synthesis. It acts as a Lewis acid catalyst in reactions such as Friedel-Crafts alkylation, esterification, and polymerization. Its ability to activate electrophiles makes it a valuable reagent in the formation of carbon-carbon bonds .

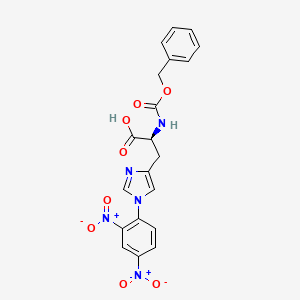

Pharmaceutical Applications

In pharmaceutical research, this complex is utilized to catalyze reactions that are pivotal in drug development. It can facilitate the synthesis of complex molecules, including those with potential medicinal properties. Its role in the synthesis of chiral compounds is particularly noteworthy, as these are often used in drugs .

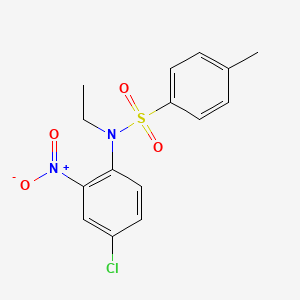

Agrochemical Production

The complex finds application in the production of agrochemicals. It is involved in the synthesis of herbicides, pesticides, and fertilizers. Its reactivity with various organic substrates allows for the creation of compounds that can protect crops from pests and diseases .

Optical Sensing Technology

A notable application is in the development of optical sensors. A study demonstrated the use of a Boron trifluoride complex as a highly-sensitive optical sensor for the detection of trace amounts of water in acetonitrile. This has implications for environmental monitoring and quality control in industries .

Material Science

In material science, the complex is used to modify the surface properties of materials. It can be employed in the preparation of coatings and films that have specific desired characteristics, such as increased hardness or chemical resistance .

Analytical Chemistry

The complex is also significant in analytical chemistry, where it is used as a reagent in various types of spectroscopy and chromatography. It helps in the analysis of complex mixtures and the determination of the structure of unknown compounds .

Safety and Hazards

Boron trifluoride acetonitrile complex is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed or in contact with skin, and toxic if inhaled . It reacts violently with water . Therefore, it is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Zukünftige Richtungen

The boron trifluoride & complexes market is on a growth trajectory, with a projected year-on-year increase of 6.34% in 2023, reaching an estimated value of around US$ 320.7 million by 2023 . The global industry is expected to maintain substantial growth, with a notable CAGR of 6.34% between 2023 and 2033 . The robust expansion is predicted to culminate in a market valuation of around US$ 478.9 million by 2033 . The pharmaceutical industry is increasingly using boron trifluoride and its complexes in the production of various pharmaceutical intermediates . The expanding usage is opening up new avenues for growth in the market .

Wirkmechanismus

Target of Action

The primary target of the Boron Trifluoride Acetonitrile Complex is organic reactions . It acts as a Lewis acid and a catalyst , facilitating various organic synthesis reactions . It is also used in the production of antibiotics .

Mode of Action

The Boron Trifluoride Acetonitrile Complex interacts with its targets by acting as a Lewis acid . Lewis acids are electron pair acceptors, and in this case, the boron atom in the complex accepts an electron pair from a Lewis base (the reactant in the organic reaction). This interaction leads to the formation of a Lewis acid-base adduct, facilitating the organic reaction .

Biochemical Pathways

The Boron Trifluoride Acetonitrile Complex doesn’t directly interact with biochemical pathways. Instead, it influences the synthetic pathways of organic reactions . It is used in the synthesis of various boron compounds, including boron halide, boron element, borane, and sodium borohydride .

Result of Action

The result of the action of the Boron Trifluoride Acetonitrile Complex is the facilitation of organic reactions . By acting as a Lewis acid and a catalyst, it enables the synthesis of various boron compounds . In the context of antibiotic production, it can enhance the reaction rate and increase the yield .

Eigenschaften

IUPAC Name |

acetonitrile;trifluoroborane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3N.BF3/c1-2-3;2-1(3)4/h1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEMUCXUKCBNISQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(F)(F)F.CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30472978 | |

| Record name | Acetonitrile--trifluoroborane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetonitrile;trifluoroborane | |

CAS RN |

420-16-6 | |

| Record name | Acetonitrile--trifluoroborane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30472978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boron, (acetonitrile)trifluoro-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

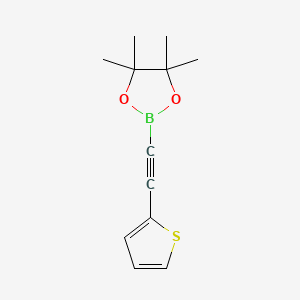

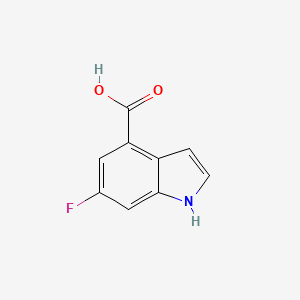

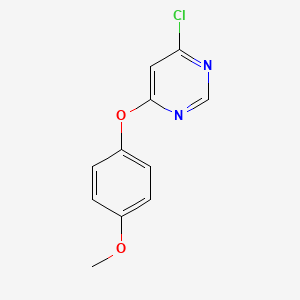

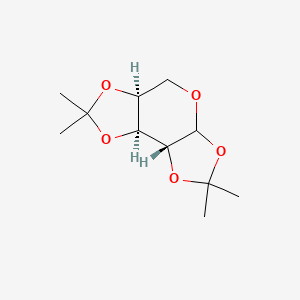

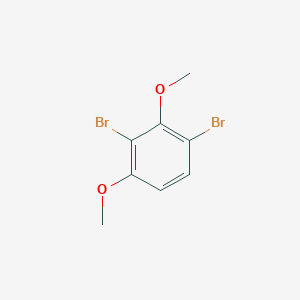

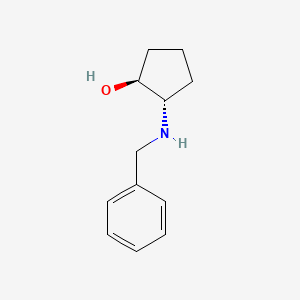

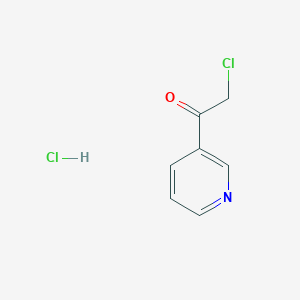

Feasible Synthetic Routes

Q & A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-Methyl-1-[3,5-bis(trifluoromethyl)phenyl]ethylamine](/img/structure/B1354274.png)

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)